molecular formula C20H13N3Na2O6S2 B017388 6-[(4-Amino-6-sulfo-1-naphthalenyl)azo]-1-naphthalenesulfonic acid disodium salt CAS No. 107471-52-3

6-[(4-Amino-6-sulfo-1-naphthalenyl)azo]-1-naphthalenesulfonic acid disodium salt

Cat. No.: B017388
CAS No.: 107471-52-3
M. Wt: 501.4 g/mol
InChI Key: SWCGEBCDFBHIBT-UHFFFAOYSA-L
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Description

Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is a synthetic organic compound known for its vibrant color and utility in various scientific applications. This compound is characterized by its complex structure, which includes two naphthalene rings connected by a diazenyl group and substituted with amino and sulfonate groups. It is often used in research due to its unique chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as 5-amino-2-naphthalenesulfonic acid, using sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 8-amino-2-naphthalenesulfonic acid, under alkaline conditions to form the azo compound.

    Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide and isolated by filtration and drying.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.

    Substitution: The amino and sulfonate groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products Formed

    Oxidation Products: Sulfonic acid derivatives.

    Reduction Products: Aromatic amines.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is widely used in scientific research due to its unique properties:

    Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules and systems. The diazenyl group allows for the formation of stable complexes with proteins and nucleic acids, making it useful in various biochemical assays. The sulfonate groups enhance its solubility in aqueous solutions, facilitating its use in biological applications.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-[(4-sulfonatophenyl)diazenyl]benzenesulfonate
  • Disodium 6-amino-4-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

Uniqueness

Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is unique due to its specific substitution pattern and the presence of two naphthalene rings, which confer distinct chemical and physical properties. Its ability to form stable complexes and its high solubility make it particularly valuable in research and industrial applications.

Properties

CAS No.

107471-52-3

Molecular Formula

C20H13N3Na2O6S2

Molecular Weight

501.4 g/mol

IUPAC Name

disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C20H15N3O6S2.2Na/c21-18-8-9-19(16-7-5-14(11-17(16)18)30(24,25)26)23-22-13-4-6-15-12(10-13)2-1-3-20(15)31(27,28)29;;/h1-11H,21H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

SWCGEBCDFBHIBT-UHFFFAOYSA-L

SMILES

C1=CC2=C(C=CC(=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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